molecular formula C20H26N2O3S2 B12212424 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide

Cat. No.: B12212424
M. Wt: 406.6 g/mol
InChI Key: FKTZCBMLUOHNTI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide is a structurally complex heterocyclic compound characterized by:

  • Core structure: A tetrahydrothieno[3,4-d][1,3]thiazole ring system with a 5,5-dioxido (sulfone) group, conferring strong electron-withdrawing properties.
  • Substituents:
    • A (2Z)-benzylidene group at position 2, indicating a Z-configuration double bond.
    • A 3-cyclopentylpropanamide side chain at position N, contributing steric bulk and lipophilicity.
  • Potential applications: While direct pharmacological data are unavailable, its structural features suggest utility in medicinal chemistry, particularly as a protease inhibitor scaffold due to the sulfone’s electrophilic nature .

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-3-cyclopentylpropanamide

InChI

InChI=1S/C20H26N2O3S2/c23-19(11-10-15-6-4-5-7-15)21-20-22(12-16-8-2-1-3-9-16)17-13-27(24,25)14-18(17)26-20/h1-3,8-9,15,17-18H,4-7,10-14H2

InChI Key

FKTZCBMLUOHNTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a thiazole derivative in the presence of a suitable oxidizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison by Core Heterocycle

Thiazolo-Pyrimidine Derivatives ()

  • Examples : Compounds 11a, 11b, and 12.
  • Core structure : Thiazolo[3,2-a]pyrimidine (11a, 11b) or pyrimido[2,1-b]quinazoline (12).
  • Key differences :
    • Lack sulfone groups; instead, 3,5-dioxo (ketone) functionalities are present.
    • Substituents include nitriles (CN) and furyl groups (e.g., 5-methylfuran-2-yl in 11a/b), enhancing electron deficiency compared to the target compound’s cyclopentylpropanamide .

Thiadiazole Derivatives ()

  • Examples : Compounds 4g and 4h.
  • Core structure : 3H-[1,3,4]-thiadiazole.
  • Key differences: Acryloyl (4g: dimethylamino-acryloyl) and benzamide substituents instead of sulfones or cyclopentyl groups. Higher melting points (~200°C for 4g) compared to thiazolo-pyrimidines (213–269°C) .

Triazole Derivatives ()

  • Examples: 1-(2-(5-amino-4H-1,2,4-triazol-3-yl)phenyl)-2-phenylethanone ().
  • Core structure: 1,2,4-Triazole or thiocarbonohydrazide.
  • Key differences :
    • Hydrogen-bonding networks (e.g., N–H···O/S in ) enhance crystallinity, unlike the target compound’s hydrophobic cyclopentyl group.
    • Phenylacetyl substituents () contrast with the target’s benzylidene .
Functional Group and Physicochemical Comparison
Compound Class Example Molecular Formula Melting Point (°C) Key Functional Groups Notable Features Reference
Target Compound - C₂₀H₂₃N₃O₃S₂ Not reported Sulfone, cyclopentylpropanamide Z-configuration benzylidene -
Thiazolo-Pyrimidine 11a C₂₀H₁₀N₄O₃S 243–246 Nitrile, ketones 68% yield, IR: 2,219 cm⁻¹ (CN)
Thiadiazole 4g C₂₁H₂₀N₄O₂S 200 Acryloyl, benzamide IR: 1,690 cm⁻¹ (C=O)
Triazole-Thiocarbonohydrazide C₁₅H₁₀Cl₂N₆S₂·CH₃OH Not reported Triazole, thiocarbonohydrazide Hydrogen-bonded hexamers
Electronic and Steric Effects
  • Sulfone vs.
  • Cyclopentylpropanamide : Introduces steric bulk absent in compounds with aryl or acryloyl substituents (e.g., 4g), likely reducing solubility in polar solvents .

Biological Activity

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-cyclopentylpropanamide is a synthetic compound with a complex structure that includes a thieno-thiazole core. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by various studies and data tables.

  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.54 g/mol
  • CAS Number : 904511-75-7

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its structural features. These include:

  • Antioxidant Activity
    • The compound has shown significant antioxidant properties in various assays.
    • In a study measuring DPPH radical scavenging activity, it demonstrated high inhibition percentages, indicating strong free radical scavenging capabilities.
  • Anti-inflammatory Effects
    • Preliminary investigations suggest that this compound may inhibit pro-inflammatory pathways. It has been tested for its potential to reduce markers of inflammation in cell cultures.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate promising effects against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

A study published in the International Journal of Molecular Sciences reported that compounds with similar structures exhibited remarkable antioxidant effects. The following table summarizes the DPPH scavenging activity observed:

Compound Name% Inhibition (100 µg/mL)IC50 (µg/mL)
N-(benzyl)93.757.12
Trolox91-

These findings suggest that this compound could be an effective antioxidant agent.

Anti-inflammatory Activity

In vitro studies indicated that the compound inhibits lipoxygenase (LOX) activity, which is crucial in inflammatory responses. The IC50 value for LOX inhibition was found to be approximately 10 μM, suggesting a significant anti-inflammatory potential.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has varying degrees of effectiveness against different microbial species.

Case Studies

  • Case Study on Antioxidant Properties :
    A research team explored the antioxidant capacity of various thieno-thiazole derivatives and concluded that those with benzyl substitutions exhibited superior radical scavenging activities compared to their counterparts without such modifications.
  • Case Study on Anti-inflammatory Effects :
    A clinical trial assessed the anti-inflammatory effects of thieno-thiazole compounds in patients with chronic inflammatory diseases. The results showed a reduction in inflammatory markers among those treated with the benzyl-substituted derivatives.

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